molecular formula C19H21N3O5 B3538858 2-[5-(diethylamino)-2-formylphenoxy]-N-(3-nitrophenyl)acetamide

2-[5-(diethylamino)-2-formylphenoxy]-N-(3-nitrophenyl)acetamide

Cat. No.: B3538858
M. Wt: 371.4 g/mol
InChI Key: PMEVTJCDFJJVSH-UHFFFAOYSA-N
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Description

2-[5-(diethylamino)-2-formylphenoxy]-N-(3-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a diethylamino group, a formyl group, and a nitrophenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(diethylamino)-2-formylphenoxy]-N-(3-nitrophenyl)acetamide typically involves multiple steps, including the formation of the phenoxyacetamide backbone and the introduction of the diethylamino and nitrophenyl groups. Common synthetic routes may include:

    Formation of the Phenoxyacetamide Backbone: This step involves the reaction of phenol derivatives with acetic anhydride to form phenoxyacetamide.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced through nucleophilic substitution reactions using diethylamine.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is typically introduced through nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[5-(diethylamino)-2-formylphenoxy]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Diethylamine, halogenated compounds, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

2-[5-(diethylamino)-2-formylphenoxy]-N-(3-nitrophenyl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(diethylamino)-2-formylphenoxy]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The diethylamino group may interact with enzymes or receptors, while the nitrophenyl group can participate in redox reactions. The formyl group may also play a role in binding interactions with proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(dimethylamino)-2-formylphenoxy]-N-(3-nitrophenyl)acetamide: Similar structure but with a dimethylamino group instead of a diethylamino group.

    2-[5-(diethylamino)-2-formylphenoxy]-N-(4-nitrophenyl)acetamide: Similar structure but with a nitrophenyl group at a different position.

Uniqueness

2-[5-(diethylamino)-2-formylphenoxy]-N-(3-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications

Properties

IUPAC Name

2-[5-(diethylamino)-2-formylphenoxy]-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-3-21(4-2)16-9-8-14(12-23)18(11-16)27-13-19(24)20-15-6-5-7-17(10-15)22(25)26/h5-12H,3-4,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEVTJCDFJJVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=O)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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